molecular formula C9H17NO B13167187 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol

4-(2-Aminoethyl)spiro[2.4]heptan-4-ol

Cat. No.: B13167187
M. Wt: 155.24 g/mol
InChI Key: NTGBZEOMOCBVFR-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its unique spiro structure, which consists of a heptane ring fused to a spiro center with an aminoethyl group attached. It is primarily used for research purposes in various scientific fields .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-(2-aminoethyl)spiro[2.4]heptan-7-ol

InChI

InChI=1S/C9H17NO/c10-7-6-9(11)3-1-2-8(9)4-5-8/h11H,1-7,10H2

InChI Key

NTGBZEOMOCBVFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C(C1)(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol typically involves the reaction of spiro[2.4]heptan-4-one with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production methods for 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)spiro[2.4]heptan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

4-(2-Aminoethyl)spiro[2.4]heptan-4-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is unique due to its combination of a spiro structure with both hydroxyl and aminoethyl functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is a chemical compound characterized by its unique spirocyclic structure, which includes an aminoethyl group and a hydroxyl functional group. Its molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

The biological activity of 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially involving receptor binding and enzyme inhibition. This compound's structure suggests it may function as a modulator of various biological pathways, although detailed studies are needed to clarify its precise mechanisms of action.

Potential Therapeutic Applications

Research indicates that 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol may have several therapeutic applications:

  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration.
  • Anticancer Activity : Given its structural characteristics, there is potential for 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol to act as a precursor for anticancer agents or to inhibit pathways involved in tumor growth.
  • Modulation of Bitter Taste Receptors : The compound may interact with human bitter taste receptors (TAS2Rs), which are implicated in various physiological processes beyond taste perception, including immune responses and metabolic regulation .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol, it is useful to compare it with structurally related compounds:

Compound NameStructure CharacteristicsKnown Biological Activity
Spiro[2.4]heptan-4-olLacks aminoethyl groupLimited studies; primarily structural focus
Spiro[2.4]heptan-4-oneContains a ketone instead of hydroxylInvestigated for various organic reactions
1-Amino-3-pyrrolidinylbutanolSimilar amino functional groupNotable neuroprotective effects reported

Study 1: Neuroprotective Potential

A study investigating compounds similar to 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol found that certain spirocyclic amines exhibited significant neuroprotective effects in vitro. These compounds were shown to reduce oxidative stress markers and promote neuronal survival under toxic conditions.

Study 3: Anticancer Properties

Another study focused on the synthesis of derivatives from spiro compounds indicated that modifications could enhance anticancer activity through inhibition of specific kinases involved in cell proliferation. This suggests that 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol could be a valuable lead compound for developing new cancer therapeutics.

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